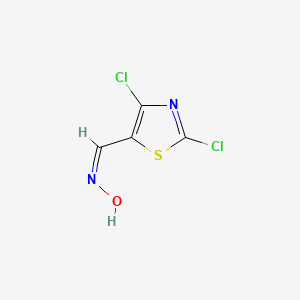
N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is a complex chemical compound featuring benzyl, t-butyldimethylsilyl, and dimethoxytrityl groups attached to a cytidine molecule. This compound is often used in the field of nucleoside chemistry and has applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine typically involves multiple steps of organic synthesis The process begins with the protection of the hydroxyl groups of cytidine using t-butyldimethylsilyl chlorideThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cytidine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Aplicaciones Científicas De Investigación
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzyl and dimethoxytrityl groups provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure but lacks the t-butyldimethylsilyl group.
N4-Benzyl-2’,3’-di-O-(t-butyldimethylsilyl)-5’-O-(4,4’-dimethoxytrityl)-N4-methylcytidine: Contains additional silyl groups and a methyl group at the N4 position.
Uniqueness
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is unique due to its specific combination of protective groups, which makes it particularly useful in nucleoside chemistry. The presence of the t-butyldimethylsilyl and dimethoxytrityl groups provides enhanced stability and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C43H51N3O7Si |
|---|---|
Peso molecular |
750.0 g/mol |
Nombre IUPAC |
4-(benzylamino)-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1 |
Clave InChI |
BMGDHPHQWLRISW-BAYOHDFESA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14097113.png)

![2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097115.png)

![2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol](/img/structure/B14097126.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097128.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097134.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097140.png)
![1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14097142.png)



![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)

